molecular formula C10H6Cl2N2O B12083197 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine

2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine

Cat. No.: B12083197
M. Wt: 241.07 g/mol
InChI Key: OLFNVCCLUZSWSI-UHFFFAOYSA-N
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Description

Contextualization within Dichlorophenyl and Hydroxypyrimidine Chemical Spaces

The chemical architecture of 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine positions it at the intersection of two important chemical classes: dichlorophenyl-substituted compounds and hydroxypyrimidines. The dichlorophenyl group, particularly the 2,4-disubstitution pattern, is a well-established feature in many biologically active molecules. The presence of chlorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The 2,4-dichloro substitution pattern is found in a variety of compounds with diverse applications.

The pyrimidine (B1678525) ring system is a fundamental heterocyclic scaffold found in nucleic acids (cytosine, thymine, and uracil) and is considered a "privileged structure" in medicinal chemistry. mdpi.com Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. mdpi.com

Significance of the 5-Hydroxypyrimidine (B18772) Moiety in Medicinal Chemistry Lead Generation

The 5-hydroxypyrimidine moiety is a key structural feature that imparts specific characteristics relevant to medicinal chemistry and drug discovery. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. hyphadiscovery.com This ability to form hydrogen bonds is a critical factor in molecular recognition and binding affinity. hyphadiscovery.com

Furthermore, the introduction of a hydroxyl group can influence a molecule's solubility and metabolic profile. hyphadiscovery.com In the context of lead generation, the 5-hydroxypyrimidine scaffold serves as a versatile template. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The combination of the pyrimidine core's inherent biological relevance and the hydroxyl group's interaction potential makes the 5-hydroxypyrimidine moiety a valuable starting point for the design of new therapeutic agents.

Current Research Landscape and Emerging Trends Pertaining to this compound

While direct research on this compound is not extensively documented in publicly available literature, the broader field of dichlorophenyl-substituted pyrimidines is an active area of investigation. Current trends indicate a strong focus on the development of these compounds as kinase inhibitors for cancer therapy. For instance, various 2,4-diaryl pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of epidermal growth factor receptor (EGFR) mutants found in non-small cell lung cancer. nih.gov

Another emerging trend is the exploration of dichlorophenyl pyrimidine derivatives as anti-inflammatory and neuroprotective agents. Research on compounds with similar structural motifs has shown promise in modulating inflammatory pathways in microglial cells, suggesting potential applications in neurodegenerative diseases like Parkinson's disease. nih.gov The synthesis of novel pyrimidine derivatives and their evaluation for antioxidant and anticancer activities is also a significant area of research. nih.gov

The general synthetic strategy for analogous compounds often involves the condensation of a substituted aldehyde with a pyrimidine precursor, or through coupling reactions to introduce the dichlorophenyl moiety. nih.govmdpi.com For example, the synthesis of some pyrimidine derivatives involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then reacted with a substituted pyrimidine. nih.gov Another common method is the Suzuki coupling reaction to form aryl-substituted pyrimidines. chemicalbook.com

Hypothetical Frameworks and Research Questions Guiding the Study of this compound

Given the known activities of its constituent chemical spaces, several hypothetical frameworks and research questions can be proposed to guide the study of this compound:

Anticancer Activity: A primary research question would be to investigate the potential of this compound as an anticancer agent. Based on the activity of related dichlorophenyl pyrimidines, it is hypothesized that this compound could exhibit inhibitory activity against various protein kinases implicated in cancer progression. Studies would need to assess its cytotoxicity against a panel of cancer cell lines and its ability to inhibit specific kinase targets.

Enzyme Inhibition: The structural features of the molecule suggest it could be an inhibitor of other enzyme classes beyond kinases. For example, some pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase. nih.gov Therefore, a research avenue would be to screen this compound against a range of enzymes to identify potential novel inhibitory activities.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of this compound would be crucial. This would involve synthesizing a series of analogues with modifications to the dichlorophenyl ring (e.g., altering the position or number of chlorine atoms) and the pyrimidine core (e.g., substituting the hydroxyl group with other functional groups). These studies would help to elucidate the key structural features required for biological activity.

The following table outlines potential research directions and the associated rationales:

Research DirectionRationale
Kinase Inhibition Assays The dichlorophenyl and pyrimidine moieties are common in known kinase inhibitors. nih.gov
Cell-Based Proliferation Assays To determine the compound's potential as an anti-proliferative agent. nih.gov
Metabolic Stability Studies The dichlorophenyl group can influence metabolic pathways.
In Vivo Efficacy Studies To evaluate the compound's therapeutic potential in animal models of disease.

The following table presents data on the biological activity of structurally related dichlorophenyl pyrimidine derivatives to provide context for the potential of the title compound.

Compound/DerivativeBiological ActivityReference
2,4-diaryl pyrimidine derivativesPotent inhibitors of EGFR L858R/T790M mutants in non-small cell lung cancer. nih.gov
2,4-diamino-5-aryl-6-substituted pyrimidinesEvaluated for anti-tubercular activities. mdpi.com
Pyridopyrimidine derivativesInvestigated as lipoxygenase inhibitors with antioxidant and anticancer activity. nih.gov
2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamideExhibits anti-inflammatory properties in microglial cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)pyrimidin-5-ol

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(15)5-14-10/h1-5,15H

InChI Key

OLFNVCCLUZSWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)O

Origin of Product

United States

Synthetic Methodologies for 2 2,4 Dichlorophenyl 5 Hydroxypyrimidine

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine typically rely on well-established condensation reactions to form the heterocyclic pyrimidine (B1678525) core. These pathways involve the careful synthesis of precursors and subsequent optimization of reaction conditions to maximize product yield and purity.

The cornerstone of classical pyrimidine synthesis is the condensation reaction between an amidine and a three-carbon component. For the synthesis of the target compound, this involves the reaction of 2,4-dichlorobenzamidine with a suitable derivative of malonic acid. A common strategy involves an initial condensation to form a protected or precursor version of the 5-hydroxypyrimidine (B18772), such as a 5-methoxypyrimidine (B27851), which is later deprotected.

A widely used method is the Principal Synthesis, which involves the cyclocondensation of an amidine with a β-dicarbonyl compound or its equivalent. For instance, the reaction of 2,4-dichlorobenzamidine with a substituted malonate, such as diethyl 2-methoxymalonate, in the presence of a base like sodium ethoxide, leads to the formation of the pyrimidine ring.

General pyrimidine synthesis often involves the reaction of amidines with β-chlorovinyl aldehydes or α,β-unsaturated ketones. researchgate.net These reactions can proceed via a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine. researchgate.net

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Synthesis of 2,4-Dichlorobenzamidine: This crucial intermediate is typically prepared from 2,4-dichlorobenzonitrile. The nitrile can be synthesized from 2,4-dichlorobenzaldehyde (B42875). google.com One method involves reacting 2,4-dichlorobenzaldehyde with hydroxylamine (B1172632) hydrochloride to form 2,4-dichlorobenzaldoxime, which is then dehydrated using a reagent like acetic anhydride (B1165640) to yield 2,4-dichlorobenzonitrile. google.comchemicalbook.com The nitrile is then converted to the amidine, often via the Pinner reaction, by treating it with an alcohol (like ethanol) and HCl gas to form the imidate hydrochloride, followed by reaction with ammonia.

Synthesis of the 5-Hydroxy Moiety Precursor: The 5-hydroxy group is often introduced via a precursor, such as a 5-methoxy or 5-benzyloxy group, to prevent unwanted side reactions during the pyrimidine ring formation. For example, 5-methoxypyrimidine can be synthesized and later demethylated to yield the desired 5-hydroxypyrimidine. chemicalbook.com Alternatively, a protected hydroxyl group can be part of the three-carbon component used in the condensation reaction. For example, diethyl 2-(benzyloxy)malonate can be condensed with 2,4-dichlorobenzamidine. The resulting 5-(benzyloxy)pyrimidine (B2436918) can then be debenzylated via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to give the final 5-hydroxypyrimidine. chemicalbook.com

A related synthesis involves the creation of 2,4-dichloro-5-methoxypyrimidine (B27636) from 2,4-dihydroxy-5-methoxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl3). google.comgoogle.comchemicalbook.com This intermediate can then potentially be coupled with a 2,4-dichlorophenyl group, although this is a less direct route to the target compound.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

For the chlorination of hydroxypyrimidines, a common step in related syntheses, reaction conditions can be fine-tuned. For example, in the synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine, various solvents and bases have been explored. google.comgoogle.com The use of solvents like toluene, xylene, or trimethylbenzene with bases such as pyridine (B92270) or triethylamine (B128534) has been documented, with reflux temperatures around 160°C and reaction times ranging from 3 to 6 hours. google.comgoogle.com These optimized conditions have been reported to yield the product in the range of 90-96% with purities of 98.0-99.0%. google.com

SolventBaseMolar Ratio (Base:Substrate)Reaction Time (h)Yield (%)Purity (%)Reference
ToluenePyridine1.5:16-- google.com
XylenePyridine1.1:15-- google.com
XyleneTriethylamine1.2:1490.398.6 google.com
TrimethylbenzeneTriethylamine1.1:13-- google.com

In the final deprotection step, for instance, the hydrogenolysis of a 5-(benzyloxy)pyrimidine derivative, the choice of catalyst (e.g., 10% Pd/C), solvent (e.g., methanol), and reaction conditions (e.g., room temperature under a hydrogen atmosphere) are crucial for a clean and efficient conversion to the 5-hydroxypyrimidine. chemicalbook.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a shift towards more advanced and environmentally friendly synthetic methods. These approaches aim to reduce reaction times, energy consumption, and waste generation compared to conventional pathways.

Modern organic synthesis increasingly employs catalytic methods to construct heterocyclic rings like pyrimidine. organic-chemistry.org These methods offer advantages in terms of efficiency and functional group tolerance. For instance, copper-catalyzed protocols have been developed for the synthesis of amidines, key precursors for pyrimidines. mdpi.comsciforum.net

Iridium-catalyzed multicomponent synthesis represents another advanced approach, allowing for the construction of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org While not specifically documented for this compound, these catalytic systems offer potential avenues for its synthesis.

The following table highlights some modern catalytic approaches to pyrimidine synthesis.

Catalyst SystemReactantsKey FeaturesReference
CuCl/Cs2CO3/2,2'-bipyridineAmines, NitrilesEfficient synthesis of amidine precursors under an oxygen atmosphere. mdpi.comsciforum.net
Iridium ComplexAmidines, AlcoholsMulticomponent, regioselective synthesis via condensation/dehydrogenation. organic-chemistry.org
Iron(II) Complex/TEMPOKetones, Aldehydes, or Esters with AmidinesOperationally simple, broad functional group tolerance. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.govmdpi.comyoutube.comyoutube.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.commdpi.com This is attributed to efficient and uniform heating of the reaction mixture. youtube.com

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the general principles are highly applicable. For example, the cyclocondensation step to form the pyrimidine ring and the deprotection of a precursor group are reaction types that often benefit significantly from microwave heating. nih.govmdpi.com Reactions that take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. mdpi.com

The optimization of microwave-assisted synthesis involves selecting an appropriate solvent (or performing the reaction solvent-free), controlling the temperature and pressure, and adjusting the irradiation time. mdpi.com High-boiling polar solvents are often used in microwave synthesis to allow for higher reaction temperatures. youtube.com The application of this technology could provide a more rapid and efficient route to this compound. youtube.com

Solvent-Free and Aqueous Media Syntheses: Greener Approaches to Pyrimidine Formation

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of pyrimidine derivatives, solvent-free and aqueous media reactions represent significant strides toward more environmentally benign processes.

While a specific solvent-free or aqueous synthesis for this compound has not been extensively documented, general methodologies for pyrimidine synthesis under these conditions can be adapted. One common approach is the multicomponent reaction (MCR) under solvent-free conditions, often facilitated by microwave irradiation or the use of a solid support. For instance, the condensation of an amidine, a β-dicarbonyl compound, and an aldehyde can be carried out without a solvent, sometimes with a catalytic amount of acid or base.

Aqueous synthesis of pyrimidines is also gaining traction. The use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity due to the hydrophobic effect. Catalysts that are active in water, such as certain metal complexes or phase-transfer catalysts, can be employed to facilitate the cyclocondensation reaction. Theoretical studies have provided insights into the mechanism of such reactions in aqueous media, highlighting the role of water in stabilizing transition states and intermediates. rsc.orgmdpi.com

Table 1: Potential Solvent-Free and Aqueous Approaches for this compound Synthesis

Approach Reactants Conditions Potential Advantages
Solvent-Free MCR 2,4-Dichlorobenzamidine, 2-formyl-2-hydroxyacetate derivative, Ammonium acetate (B1210297)Microwave irradiation, 80-120 °CReduced reaction time, energy efficiency, minimal waste
Aqueous Synthesis 2,4-Dichlorobenzamidine, water-soluble 1,3-dicarbonyl precursorWater, water-tolerant Lewis acid catalyst, refluxUse of a benign solvent, potential for simplified work-up

Photocatalytic Approaches for Derivatization

Photocatalysis has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering mild reaction conditions and novel reactivity patterns. For a molecule like this compound, photocatalysis could be employed to introduce additional functional groups, thereby expanding its chemical space for various applications.

One potential application of photocatalysis is the direct C-H functionalization of the pyrimidine ring or the dichlorophenyl moiety. For instance, visible-light-mediated photocatalysis could be used to introduce alkyl or aryl groups at specific positions. While direct photocatalytic hydroxylation of the pyrimidine C-H bond is challenging, methods involving the photochemical valence isomerization of pyridine N-oxides to introduce a hydroxyl group at the C3 position have been reported for pyridine systems and could conceptually be explored for pyrimidines.

Furthermore, the hydroxyl group at the 5-position of the target molecule could be utilized as a handle for photocatalytic reactions. For example, it could be converted into a phosphate (B84403) or another leaving group, which could then participate in photocatalytic cross-coupling reactions.

Table 2: Hypothetical Photocatalytic Derivatization of this compound

Reaction Type Reagents Photocatalyst Potential Product
C-H Alkylation Alkyl halide or carboxylateIridium or Ruthenium complex2-(2,4-Dichlorophenyl)-4-alkyl-5-hydroxypyrimidine
Etherification Alcohol, DiazirineOrganic dye (e.g., Eosin Y)2-(2,4-Dichlorophenyl)-5-(alkoxy)pyrimidine

Stereoselective and Regioselective Synthesis Considerations for Related Pyrimidine Scaffolds

The synthesis of substituted pyrimidines often presents challenges in controlling regioselectivity, particularly when unsymmetrical starting materials are used. For the synthesis of this compound, the key cyclocondensation step between 2,4-dichlorobenzamidine and a suitable three-carbon synthon must be controlled to ensure the correct placement of the substituents.

The principal cyclocondensation reaction for pyrimidine synthesis involves the reaction of an amidine with a 1,3-dicarbonyl compound. To obtain a 5-hydroxypyrimidine, a 2-hydroxy-1,3-dicarbonyl derivative or its synthetic equivalent would be required. The regioselectivity of this reaction is governed by the relative reactivity of the two carbonyl groups of the dicarbonyl compound towards the nucleophilic nitrogen atoms of the amidine.

For instance, if a substituted malondialdehyde derivative is used, the initial attack of the amidine can occur at either formyl group. Subsequent cyclization then leads to the pyrimidine ring. The presence of substituents on the dicarbonyl precursor can influence the electronic and steric environment, thereby directing the cyclization to favor one regioisomer over the other.

In the context of stereoselectivity, while the target molecule itself is achiral, the introduction of chiral substituents in subsequent derivatization steps would necessitate stereoselective methods. For related pyrimidine scaffolds, stereoselective syntheses have been developed, often involving chiral auxiliaries or catalysts to control the formation of new stereocenters.

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity for subsequent applications. For a compound like this compound, a combination of standard and advanced purification techniques would likely be employed.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the target compound and its impurities. For a moderately polar compound like this compound, solvents such as ethanol (B145695), methanol (B129727), ethyl acetate, or mixtures with water could be suitable for recrystallization. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor.

Column Chromatography: For more challenging separations, or when dealing with complex reaction mixtures, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of polar compounds. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol, would be used as the mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

Acid-Base Extraction: The presence of the phenolic hydroxyl group provides a handle for purification via acid-base extraction. The compound can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide (B78521) solution) to form the corresponding phenoxide salt, which is water-soluble. This allows for the separation from non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product.

Table 3: Summary of Purification Techniques

Technique Principle Typical Solvents/Reagents Applicability
Recrystallization Differential solubilityEthanol, Methanol, Ethyl Acetate/HexanePurification of the final solid product
Column Chromatography Differential adsorptionSilica gel, Hexane/Ethyl Acetate, Dichloromethane/MethanolSeparation from byproducts and unreacted starting materials
Acid-Base Extraction Formation of a water-soluble saltDichloromethane, Diethyl ether, Aqueous NaOH, Aqueous HClRemoval of non-acidic impurities

Structure Activity Relationship Sar Studies of 2 2,4 Dichlorophenyl 5 Hydroxypyrimidine and Its Analogs

Systematic Structural Modifications of the 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group is a critical component of the molecule, and alterations to this moiety can significantly impact its biological activity.

Impact of Halogen Position and Substitution Pattern on Biological Interactions

The position and nature of halogen substituents on the phenyl ring are pivotal for the biological activity of many compounds. In the case of 2-phenylpyrimidine (B3000279) derivatives, the substitution pattern on the phenyl ring can influence the molecule's interaction with biological targets. Research on related heterocyclic compounds has shown that the presence and position of halogens can affect activity. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds with 4-chloro and 4-bromo substitutions on the phenyl ring demonstrated significant anticancer activity. rsc.org This suggests that for 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine, the specific arrangement of the two chlorine atoms is likely crucial for its activity profile.

The introduction of different halogens, such as fluorine or bromine, or altering their positions on the phenyl ring (e.g., to 3,4-dichloro or 3,5-dichloro) would likely modulate the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins. Studies on other scaffolds have shown that halogen substituents are often essential for potent biological activity. nih.gov

Table 1: Impact of Phenyl Ring Halogenation on Biological Activity in Analogous Systems

Compound ClassSubstitution PatternObserved Effect on Biological ActivityReference
Pyrazolo[3,4-d]pyrimidines4-Chloro, 4-Bromo on phenyl ringSignificant anticancer activity rsc.org
Indole Analogs5-Fluoro, 5-Chloro, 5-BromoEssential for potent 5-HT6 receptor agonist properties nih.gov

This table is generated based on findings from analogous compound series to infer potential SAR trends for this compound.

Replacement with Other Aromatic and Heteroaromatic Systems

Replacing the 2,4-dichlorophenyl group with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore different binding interactions and improve properties. For example, in a series of oxazolo[5,4-d]pyrimidines, replacing a phenyl substituent with a 4-pyridyl group was essential for maintaining biological activity. mdpi.com Conversely, replacing the 4-pyridyl group with a phenyl ring led to a loss of cytotoxic activity, highlighting the importance of the specific aromatic system. mdpi.com

For this compound, substituting the dichlorophenyl ring with systems like pyridyl, thiophene, or other substituted phenyl rings could lead to derivatives with altered biological activities. For instance, a 5-chlorothiophene substituent has been identified as a possible bioisostere of a benzothiophene (B83047) group in a series of 2,4-disubstituted pyrimidines, showing comparable or enhanced potency. nih.gov

Table 2: Effect of Replacing the Phenyl Moiety in Pyrimidine-based Scaffolds

Original MoietyReplacement MoietyCompound SeriesImpact on ActivityReference
Phenyl4-PyridylOxazolo[5,4-d]pyrimidinesEssential for maintaining activity mdpi.com
4-PyridylPhenylOxazolo[5,4-d]pyrimidinesLoss of cytotoxic activity mdpi.com
Benzothiophene5-Chlorothiophene2,4-Disubstituted pyrimidinesEquipotent or enhanced potency nih.gov

This table illustrates the effects of aromatic system replacement in related heterocyclic compounds.

Alkyl and Alkoxy Substitutions on the Phenyl Ring

The introduction of alkyl or alkoxy groups onto the phenyl ring can influence the compound's lipophilicity, steric bulk, and electronic properties, thereby affecting its biological activity. In a series of oxazolo[5,4-d]pyrimidines, the introduction of a methoxy (B1213986) group (CH3O) to the phenyl ring was found to be detrimental to antiproliferative activity. mdpi.com In contrast, studies on other heterocyclic systems have shown that small alkyl groups can sometimes be beneficial.

For this compound, adding alkyl or alkoxy groups to the phenyl ring would likely alter its interaction with target sites. The specific effect would depend on the size and position of the substituent. For example, a bulky t-butyl group could sterically hinder binding, while a smaller methyl group might be well-tolerated or even enhance activity by occupying a small hydrophobic pocket.

Modifications at the Pyrimidine (B1678525) Core of this compound

Investigation of the 5-Hydroxyl Group: Etherification, Esterification, and Bioisosteric Replacements

The 5-hydroxyl group on the pyrimidine ring is a key functional group that can participate in hydrogen bonding. Modifying this group through etherification (forming an ether) or esterification (forming an ester) can significantly alter the compound's properties. These modifications can change the molecule's polarity, solubility, and ability to act as a hydrogen bond donor.

Bioisosteric replacement of the hydroxyl group is another important strategy. A bioisostere is a substituent that retains similar biological properties to the original group. Common bioisosteres for a hydroxyl group include a fluorine atom (-F) or a methoxy group (-OMe). cambridgemedchemconsulting.com The difluoromethyl group (-CF2H) has also been proposed as a bioisosteric replacement for a hydroxyl group. nih.gov Such replacements can improve metabolic stability or fine-tune binding interactions. For instance, the pentafluorosulfanyl (SF5) group has been used as a bioisosteric replacement for functionalities like nitro groups and halogens, suggesting its potential utility in modifying heterocyclic scaffolds. nih.gov

Table 3: Common Bioisosteric Replacements for a Hydroxyl Group

Original GroupBioisosteric ReplacementPotential ImpactReference
-OH-F, -OMeAltered polarity and hydrogen bonding capacity cambridgemedchemconsulting.com
-OH-CF2HImproved metabolic stability, altered electronics nih.gov
-NO2, Halogens-SF5Unique physical and chemical properties nih.gov

This table provides examples of bioisosteric replacements that could be applied to the 5-hydroxyl group of this compound.

Substitutions at the Pyrimidine 4- and 6-Positions

Introducing substituents at the 4- and 6-positions of the pyrimidine ring can significantly impact the molecule's biological activity. Strategic structural modifications at these positions are known to generate diverse classes of functionalized pyrimidine derivatives with the potential for enhanced selectivity and affinity for biological targets. nih.gov

In various studies on 2,4-disubstituted pyrimidines, the nature of the substituent at the 4-position was found to be critical for activity. For example, in one series, a 4-fluorophenyl group in the pyrimidine 4-position had a profound effect on affinity and selectivity. nih.gov The synthesis of 2,4-disubstituted pyrimidine derivatives is often achieved through nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. nih.gov Research on pyrimido[4,5-d]pyrimidines has shown that different groups at the 4- and 7-positions (analogous to the 4- and 6-positions of a simple pyrimidine) can lead to compounds with significant antiviral or anticancer activities. mdpi.com

The synthesis of 2,4,5-trisubstituted pyrimidines has also been explored, with various substituents at these positions leading to potent biological activities. nih.govnih.gov For this compound, the introduction of small alkyl, amino, or other functional groups at the 4- and 6-positions would be a key area for SAR exploration.

Nitrogen Atom Modifications within the Pyrimidine Ring

The pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is a critical pharmacophore. nih.gov Altering the position or number of these nitrogen atoms can significantly impact the compound's biological activity.

While specific data on the direct modification of the nitrogen atoms within the this compound core is not extensively available in the public domain, general principles of pyrimidine chemistry and SAR studies on related heterocyclic compounds provide valuable insights. For example, in other pyrimidine-based inhibitors, the arrangement of nitrogen atoms is crucial for chelating with metal ions in enzyme active sites. nih.gov Therefore, any modification to the nitrogen atoms in the pyrimidine ring of the title compound would likely have a profound effect on its target engagement.

A hypothetical exploration of these modifications could involve synthesizing isomers where the nitrogen atoms are at positions 1 and 2 (a pyridazine), 1 and 4 (a pyrazine), or even introducing a third nitrogen to form a triazine. Each of these changes would create a new chemical entity with a distinct electronic and steric profile, leading to potentially different biological activities. The table below illustrates hypothetical activity data based on such modifications, drawing parallels from known SAR trends in similar heterocyclic systems.

Modification Hypothetical Target Hypothetical IC₅₀ (nM) Rationale for Activity Change
N1, N3 (Pyrimidine)Kinase A50Optimal geometry for hydrogen bonding and metal chelation.
N1, N2 (Pyridazine)Kinase A250Altered N-N dipole and steric hindrance affecting binding.
N1, N4 (Pyrazine)Kinase A>1000Loss of key hydrogen bond donor/acceptor interaction.
N1, N2, N4 (Triazine)Kinase A500Increased polarity and altered shape, leading to a poorer fit in the binding pocket.

This table presents hypothetical data for illustrative purposes.

Linker and Bridge Modifications for Dimerization or Conjugation

The dimerization or conjugation of bioactive molecules through various linkers is a common strategy to enhance potency, improve selectivity, or introduce new functionalities. For this compound, this could involve linking two monomeric units together or attaching it to another pharmacophore.

The nature of the linker—its length, flexibility, and chemical composition—is critical. A rigid linker might pre-organize the two recognition elements for optimal interaction with a dimeric target, while a flexible linker could allow for an induced-fit binding mode. The choice of linker can also influence the physicochemical properties of the resulting dimer, such as solubility and membrane permeability.

While specific examples of dimerized this compound are not readily found in the literature, studies on similar molecules provide a framework for understanding potential modifications. For instance, linkers could be simple alkyl chains, polyethylene (B3416737) glycol (PEG) chains to enhance solubility, or more complex aromatic systems. The attachment point on the this compound scaffold would also be a key variable, with the 5-hydroxy group being a prime candidate for derivatization.

The table below outlines potential linker modifications and their expected impact on the properties of a hypothetical dimer.

Linker Type Attachment Point Expected Impact on Activity Rationale
Short Alkyl Chain (C2-C4)5-OHMay enhance binding to adjacent pockets on the target protein.Provides some flexibility while maintaining a degree of conformational constraint.
PEG Linker5-OHCould improve pharmacokinetic properties.Increases hydrophilicity and may reduce non-specific binding.
Rigid Aromatic Linker5-OHPotentially high affinity if the target has two well-defined binding sites.Pre-organizes the pharmacophores for optimal interaction.
Flexible Long Alkyl Chain (>C6)5-OHMay lead to decreased activity due to entropic penalties upon binding.High conformational flexibility can be detrimental to binding affinity.

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties or structural features. jocpr.com This approach is invaluable in drug discovery for prioritizing compounds for synthesis and testing. jocpr.com

The first step in QSAR modeling is the calculation of molecular descriptors that numerically represent the chemical structure. wiley.com For this compound derivatives, a wide range of descriptors can be calculated using various software tools. nih.govnih.gov These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. These describe the topology and connectivity of the molecule.

3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices. These require a 3D conformation of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and quantum chemical descriptors like HOMO and LUMO energies. researchgate.net

The selection of appropriate descriptors is crucial for building a robust QSAR model. Often, a large number of descriptors are initially calculated and then a subset is selected using statistical methods to avoid overfitting and to identify the most relevant features for the biological activity. nih.gov

Once the descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be employed:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. nih.gov

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. nih.govnih.gov

Validation of the QSAR model is a critical step to ensure its predictive power. This is typically done by dividing the dataset into a training set (to build the model) and a test set (to evaluate its performance on unseen data). nih.gov Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.govmdpi.com

A well-validated QSAR model can be a powerful tool for predicting the activity of new, unsynthesized derivatives of this compound. The predictive power of a model is assessed by its ability to accurately predict the activity of compounds in the external test set.

The "applicability domain" of a QSAR model defines the chemical space in which the model is reliable. It is important to ensure that any new compound for which a prediction is being made falls within this domain. This prevents extrapolation of the model to chemical structures that are too different from those used to build it.

Mechanistic Investigations of 2 2,4 Dichlorophenyl 5 Hydroxypyrimidine at the Molecular Level

Enzyme Inhibition and Activation Mechanisms

The interaction of a compound like 2-(2,4-dichlorophenyl)-5-hydroxypyrimidine with enzymes is a critical area of investigation to understand its potential therapeutic or toxic effects. These interactions can lead to the inhibition or, less commonly, the activation of enzymatic activity.

Kinetic Studies of Enzyme-2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine Interactions

Enzyme kinetics studies are fundamental to characterizing the nature of the interaction between an enzyme and a compound. koreascience.kr These studies measure the rate of the enzymatic reaction under varying conditions of substrate and inhibitor concentrations. The data generated allows for the determination of key kinetic parameters, such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (V_max) of the reaction.

When an inhibitor like this compound is introduced, the type of inhibition can be determined. For instance, a competitive inhibitor will increase the apparent K_m without affecting V_max, as it competes with the substrate for the same binding site. nih.gov In contrast, a non-competitive inhibitor binds to a different site on the enzyme and reduces V_max without changing K_m. The inhibition constant (K_i) is a crucial value derived from these studies, representing the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor.

Hypothetical Kinetic Data for Enzyme Inhibition by this compound

This table presents hypothetical data to illustrate the results of kinetic studies. No such data has been found for the specified compound.

Enzyme Target Type of Inhibition K_i (nM) Effect on K_m Effect on V_max
Hypothetical Kinase A Competitive 50 Increased No Change
Hypothetical Phosphatase B Non-competitive 120 No Change Decreased

Site-Directed Mutagenesis to Elucidate Binding Residues

To identify the specific amino acid residues within an enzyme that are crucial for binding to a compound, researchers employ site-directed mutagenesis. nih.govwikigenes.org This technique involves systematically replacing specific amino acids in the enzyme's active or allosteric sites with other amino acids. nih.govmdpi.comresearchgate.net The effect of these mutations on the binding affinity and inhibitory potency of the compound is then assessed. nih.gov

For example, if the mutation of a specific serine residue to an alanine (B10760859) completely abolishes the inhibitory effect of this compound, it strongly suggests that this serine is a key interaction point, perhaps through hydrogen bonding. nih.gov By creating a series of such mutants, a detailed map of the binding pocket can be constructed. nih.gov

Allosteric vs. Orthosteric Binding Modalities

A critical distinction in pharmacology is whether a compound binds to the primary, or orthosteric, site of an enzyme (the same site as the natural substrate), or to a secondary, or allosteric, site. nih.govresearchgate.net Orthosteric inhibitors directly compete with the substrate. nih.gov Allosteric modulators, on the other hand, bind to a different location on the enzyme, inducing a conformational change that alters the activity of the active site. nih.govnih.gov

Kinetic studies can often differentiate between these modalities. nih.gov Additionally, structural biology techniques like X-ray crystallography or cryo-electron microscopy can provide direct visual evidence of the binding site. Understanding whether this compound acts via an orthosteric or allosteric mechanism is crucial for drug design, as allosteric modulators can offer greater specificity and a more nuanced control over enzyme activity. frontiersin.org

Receptor Binding and Modulation

If this compound is investigated for its effects on cellular signaling, its interaction with receptors would be a primary focus.

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a sensitive and quantitative method to study receptor-ligand interactions. nih.govnih.gov In these assays, a radioactive version of a known ligand (the radioligand) is used to label a specific receptor population. The affinity of a new, non-radioactive compound like this compound for the receptor is then determined through competition studies. nih.gov

In a competition assay, increasing concentrations of the test compound are added to a mixture of the receptor preparation and a fixed concentration of the radioligand. By measuring the displacement of the radioligand, the inhibitory constant (K_i) of the test compound can be calculated. This K_i value represents the concentration of the compound that displaces 50% of the specific binding of the radioligand and is a measure of its binding affinity for the receptor.

Hypothetical Radioligand Competition Binding Data

This table presents hypothetical data to illustrate the results of radioligand binding assays. No such data has been found for the specified compound.

Receptor Target Radioligand Used K_i of this compound (nM)
Hypothetical GPCR X [³H]-Ligand A 75

Receptor Subtype Selectivity Profiling

Many receptors exist as a family of subtypes, each with distinct tissue distribution and physiological roles. nih.gov For a compound to be a useful therapeutic agent, it often needs to be selective for a specific receptor subtype to maximize efficacy and minimize side effects. nih.govnih.gov

To determine the receptor subtype selectivity of this compound, a panel of binding assays would be conducted against various receptor subtypes. mdpi.com For example, if it is found to bind to adrenergic receptors, its affinity for α1A, α1B, α2A, β1, β2, etc., would be individually determined. A compound is considered selective if it exhibits a significantly higher affinity (typically at least 10-fold) for one subtype over others. mdpi.com

Hypothetical Receptor Subtype Selectivity Profile

This table presents hypothetical data to illustrate a selectivity profile. No such data has been found for the specified compound.

Receptor Subtype K_i (nM) Fold Selectivity vs. Subtype 1
Subtype 1 10 -
Subtype 2 150 15
Subtype 3 800 80

Agonist, Antagonist, and Inverse Agonist Mechanisms

No published studies were identified that characterize the interaction of this compound with specific receptors or enzymes in a manner that would define it as an agonist, antagonist, or inverse agonist. Research on other pyrimidine (B1678525) derivatives suggests a wide range of biological activities, including receptor agonism, as seen with certain pyrimidine carboxamides at the CB2 receptor. nih.gov However, such findings cannot be extrapolated to the specific compound without direct experimental evidence.

Protein-Ligand Interaction Studies

Direct studies of the binding of this compound to protein targets are not described in the available literature. Consequently, no data for the following biophysical and structural analysis techniques could be found.

Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There are no available Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) data to characterize the thermodynamics and kinetics of the binding of this compound to any protein target.

Crystallographic Analysis of Protein-2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine Complexes

No crystal structures of this compound in complex with a protein have been deposited in the Protein Data Bank or described in published literature.

NMR Spectroscopy for Ligand-Observed and Protein-Observed Binding

Nuclear Magnetic Resonance (NMR) spectroscopy studies to elucidate the binding mode and interaction surfaces between this compound and a protein target have not been reported.

Cellular Pathway Perturbations and Signaling Cascades

Information regarding the effects of this compound on cellular functions and signaling pathways is not available.

Investigation of Downstream Signaling Events

As no primary targets or initial cellular effects have been identified for this compound, there are no corresponding investigations into its impact on downstream signaling events. For context, other complex pyrimidine derivatives have been shown to modulate specific signaling pathways, such as the BMP2/SMAD1 signaling pathway by certain bone anabolic agents. nih.gov

Impact on Gene Expression and Protein Synthesis

The substitution pattern of a pyrimidine core with a dichlorophenyl group and a hydroxyl moiety suggests potential interactions with biological macromolecules that could modulate gene expression and protein synthesis. Research on analogous pyrimidine derivatives has demonstrated significant effects on these fundamental cellular processes.

Gene Expression Modulation by Pyrimidine Derivatives

Studies on various pyrimidine compounds have shown that they can influence the expression of specific genes involved in key cellular pathways. For instance, certain pyrimidine derivatives have been identified as potent bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway. nih.gov In these cases, the compounds were found to upregulate the mRNA expression of critical osteogenic genes such as RUNX2 and type 1 collagen (Col1α1). nih.gov This upregulation is a direct consequence of the compound's ability to activate the signaling cascade, leading to the translocation of phosphorylated SMAD1 into the nucleus where it acts as a transcription factor. nih.gov

Another area where pyrimidine derivatives have been shown to alter gene expression is in the context of cancer biology. Certain thienopyrimidine hybrids have been evaluated for their anticancer and apoptotic effects, with investigations into their impact on genes regulating cell cycle and apoptosis. nih.gov Furthermore, some (4-hydroxy-2-(substituted sulfonamido)pyrimidine-5-carbonyl)glycines have been identified as oral erythropoietin (EPO) secretagogues. nih.gov These compounds function by stabilizing the hypoxia-inducible factor-α (HIF-α), a transcription factor that, once stabilized, promotes the expression of the EPO gene. nih.gov

The general approach to studying these effects involves treating cell lines with the compound of interest and then quantifying changes in mRNA levels of target genes using techniques like quantitative real-time polymerase chain reaction (qPCR). nih.govnih.gov Broader, unbiased analyses can be performed using microarray or RNA-sequencing technologies to obtain a comprehensive gene expression profile. nih.gov

Table 1: Examples of Gene Expression Modulation by Related Pyrimidine Derivatives

Compound ClassTarget Pathway/ProcessAffected Genes (mRNA)Observed Effect
Pyrimidine derivativesOsteogenesis (BMP2/SMAD1)RUNX2, Col1α1Upregulation
(4-hydroxy-2-(substituted sulfonamido) pyrimidine-5-carbonyl)glycinesErythropoiesis (HIF pathway)EPOIncreased expression

This table is illustrative and based on findings for related pyrimidine compounds, not this compound itself.

Effects on Protein Synthesis

Direct studies on the impact of this compound on global or specific protein synthesis are not currently available. However, the modulation of gene expression is intrinsically linked to protein synthesis. If a compound upregulates the transcription of a particular gene, a corresponding increase in the synthesis of the encoded protein is expected, assuming no post-transcriptional or translational regulation is affected.

For example, the pyrimidine derivatives that increase RUNX2 and Col1α1 mRNA levels are presumed to also increase the synthesis of the RUNX2 transcription factor and type 1 collagen protein, which are essential for bone formation. nih.gov Similarly, the stabilization of HIF-α protein by certain hydroxypyrimidine derivatives leads to increased EPO protein secretion. nih.gov

Cellular Phenotypic Screening and High-Content Analysis

Cellular phenotypic screening is a powerful approach in drug discovery to identify compounds that induce a desired change in cell behavior or morphology without a preconceived notion of the molecular target. chemrxiv.org This strategy is particularly useful when the underlying molecular mechanisms of a disease are complex or not fully understood. nih.gov High-content analysis (HCA) complements this by using automated microscopy and image analysis to quantitatively measure multiple phenotypic parameters in cells.

Phenotypic Screening of Pyrimidine Analogues

While specific phenotypic screening data for this compound is absent from the literature, related pyrimidine compounds have been identified through such screens. For instance, a focused screen of a compound library led to the identification of a pyrimidine ester as a partial agonist of the CB2 receptor, which was subsequently optimized for the treatment of inflammatory pain.

In the context of cancer research, phenotypic screens are routinely used to identify compounds that are selectively cytotoxic to cancer cells over normal cells. nih.gov For example, newly synthesized thienopyrimidine/sulfonamide hybrids were evaluated for their cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) and their selectivity was assessed by comparing the IC50 values against non-cancerous cells. nih.gov

High-Content Analysis in Mechanistic Studies

High-content analysis could be a valuable tool to investigate the cellular effects of this compound. By using a panel of fluorescent dyes and antibodies, HCA can simultaneously measure various cellular parameters, including:

Cell viability and proliferation

Apoptosis and necrosis

Cell cycle progression

Nuclear morphology and DNA damage

Mitochondrial membrane potential

Protein expression and localization

For example, if a phenotypic screen indicated that the compound inhibits cancer cell growth, HCA could be employed to determine if this is due to cell cycle arrest, induction of apoptosis, or another mechanism. This is achieved by staining cells with specific markers, such as a DNA dye to analyze cell cycle phase distribution and a marker for apoptosis like Annexin V.

Table 2: Potential High-Content Analysis Readouts for a Novel Pyrimidine Compound

Cellular ParameterPotential MeasurementBiological Implication
Cell NumberCount of nuclei per wellEffect on proliferation or cytotoxicity
Nuclear Size and ShapeMorphometric analysis of DAPI-stained nucleiIndication of cell stress or cell cycle arrest
DNA DamageIntensity of γH2AX fociGenotoxic potential
ApoptosisCaspase-3/7 activation, Annexin V stainingInduction of programmed cell death
Mitochondrial HealthTMRM or JC-1 fluorescence intensityImpact on mitochondrial function

This table represents a hypothetical application of HCA to characterize the cellular effects of a compound like this compound.

Computational and Theoretical Chemistry Studies of 2 2,4 Dichlorophenyl 5 Hydroxypyrimidine

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening, a related process, involves the rapid computational assessment of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein receptor or enzyme.

The initial step in any docking or virtual screening campaign is the preparation of the ligand molecule, in this case, 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine. This process involves generating a three-dimensional (3D) structure of the compound. This can be accomplished using various molecular modeling software packages. The generated 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is a crucial step as the conformational state of the ligand can significantly influence its binding affinity to a target protein.

The selection of a biological target is guided by the structural features of the ligand and its similarity to known bioactive molecules. The pyrimidine (B1678525) scaffold is a common feature in a multitude of compounds known to exhibit inhibitory activity against protein kinases. nih.govresearchgate.netsemanticscholar.org Protein kinases, such as Epidermal Growth Factor Receptor (EGFR), play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. tandfonline.comtandfonline.comnih.gov Given that numerous pyrimidine derivatives have been investigated as EGFR inhibitors, it is a rational and well-supported choice as a potential biological target for this compound. nih.govnih.gov For docking studies, the 3D crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

Once the ligand and protein structures are prepared, a molecular docking algorithm is employed to predict the binding mode and affinity. Various docking programs, such as AutoDock and MOE (Molecular Operating Environment), are available for this purpose. nih.govnih.gov These programs utilize scoring functions to evaluate the "fitness" of a particular ligand pose within the protein's binding site. Scoring functions are mathematical models that approximate the binding free energy of the protein-ligand complex.

To ensure the reliability of the docking protocol, a validation step is typically performed. This often involves redocking a co-crystallized ligand into the active site of the protein. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand.

Through a virtual screening and molecular docking approach targeting various protein kinases, potential biological targets for this compound can be identified. Based on the extensive research into pyrimidine derivatives as kinase inhibitors, Epidermal Growth Factor Receptor (EGFR) and other related kinases are prime candidates. nih.govmdpi.comresearchgate.net

A hypothetical docking study of this compound into the ATP-binding site of EGFR could reveal key interactions responsible for binding. The dichlorophenyl moiety could engage in hydrophobic interactions, while the pyrimidine core and hydroxyl group could form crucial hydrogen bonds with amino acid residues in the active site. The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank its potential as an inhibitor.

Table 1: Hypothetical Docking Results of this compound with Potential Kinase Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
EGFR1M17-8.5Met793, Leu718, Cys797
VEGFR23VHE-7.9Cys919, Asp1046, Phe1047
JAK33ZEP-8.1Leu905, Cys909, Arg953

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netnih.gov This allows for a more detailed analysis of the stability of the complex and the conformational changes that may occur upon binding.

MD simulations can be employed to explore the conformational landscape of this compound in a simulated aqueous environment. youtube.com By analyzing the trajectory of the simulation, the flexibility of the molecule, including the rotation of the dichlorophenyl ring relative to the pyrimidine core, can be assessed. This provides insights into the energetically favorable conformations the molecule can adopt, which is valuable for understanding its behavior in a biological system.

Following molecular docking, the most promising protein-ligand complex can be subjected to MD simulations to evaluate its stability and dynamics. nih.govnih.gov The simulation is typically run for a duration sufficient to observe the convergence of key properties, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD profile over time suggests that the complex is in a stable conformation. researchgate.net

Further analysis of the MD trajectory can reveal the persistence of key interactions, such as hydrogen bonds, identified in the docking study. The stability of these interactions over the course of the simulation provides stronger evidence for the predicted binding mode.

Table 2: Hypothetical Molecular Dynamics Simulation Analysis of EGFR-2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine Complex

Simulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Hydrogen Bond Occupancy with Met793 (%)
501.8 ± 0.30.9 ± 0.285
1001.9 ± 0.21.0 ± 0.382
2001.9 ± 0.31.1 ± 0.280

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Binding free energy calculations are pivotal in computational drug design for estimating the affinity of a ligand for its biological target. Among the most widely used methods are the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approaches. These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.

The general principle of MM/PBSA and MM/GBSA involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy (ΔG_bind) is then estimated as the difference between the energy of the complex and the sum of the energies of the individual components.

The total free energy for each species is typically composed of:

Molecular Mechanics (MM) Energy (EMM): This includes internal energies (bond, angle, and dihedral) and van der Waals and electrostatic interactions.

Solvation Free Energy (Gsolv): This term is further divided into a polar and a nonpolar component. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which distinguishes MM/PBSA from MM/GBSA. The nonpolar part is often estimated from the solvent-accessible surface area (SASA).

Entropic Contribution (-TΔS): This term, which accounts for the change in conformational entropy upon binding, is computationally expensive and sometimes omitted in high-throughput screenings, which can affect the accuracy of the prediction.

While these methods are more accurate than standard docking scores for ranking potential ligands, their predictive power can be system-dependent. To date, specific MM/PBSA or MM/GBSA studies on this compound have not been reported in the reviewed scientific literature. Such studies would require a known biological target and would be instrumental in predicting its binding affinity and interaction mode.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's intrinsic properties, which are governed by its electronic structure.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the optimized geometry and electronic properties of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and various reactivity descriptors.

While specific DFT studies on this compound are not available in the current literature, the methodology can be illustrated by studies on structurally related compounds. For example, a study on (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one provides insight into the types of data that can be generated. The calculated geometrical parameters from DFT are often in good agreement with experimental data from X-ray diffraction.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Dichlorophenyl-Containing Compound (Note: Data for (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, not the title compound)

ParameterBond/AngleCalculated Value (DFT)Experimental Value (XRD)
Bond LengthC-Cl (ortho)1.74 Å1.73 Å
Bond LengthC-Cl (para)1.75 Å1.74 Å
Bond LengthC=O1.22 Å1.21 Å
Bond AngleC-C-Cl (ortho)120.5°120.1°
This table is for illustrative purposes and does not represent the title compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic regions.

In an MEP map:

Red regions indicate negative electrostatic potential, typically localized on electronegative atoms (like oxygen or nitrogen), and represent sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, usually found around hydrogen atoms or electron-deficient centers, and represent sites for nucleophilic attack.

Green regions represent neutral or zero potential.

For a molecule like this compound, an MEP map would likely show negative potential around the pyrimidine nitrogens and the hydroxyl oxygen, suggesting these are key sites for hydrogen bonding and coordination. The dichlorophenyl ring would exhibit varied potential due to the electron-withdrawing chlorine atoms. In a related study on a dichlorophenyl derivative, the negative potential was mainly localized over the electronegative oxygen atoms of a carbonyl group. This information is crucial for understanding intermolecular interactions and for designing molecules with specific binding properties.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable.

DFT calculations are commonly used to determine the energies of these frontier orbitals. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity.

Table 2: Illustrative Frontier Orbital Data for a Dichlorophenyl-Containing Compound (Note: Data for (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, not the title compound)

ParameterValue (eV)
EHOMO-6.25
ELUMO-2.76
Energy Gap (ΔE)3.49
This table is for illustrative purposes and does not represent the title compound. Data derived from a study by Mary et al.

Pharmacophore Modeling and Design for this compound Analogs

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target.

When the 3D structure of the biological target is unknown, ligand-based pharmacophore models can be generated from a set of known active molecules. This approach involves aligning a series of active compounds and identifying the common chemical features that are responsible for their biological activity.

The process typically involves:

Selection of a training set: A diverse set of molecules with known biological activity against the target of interest is chosen.

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature identification: Common pharmacophoric features are identified. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Model generation and validation: A 3D arrangement of these features, known as a pharmacophore hypothesis, is generated. The model is then validated using a test set of active and inactive compounds to assess its ability to distinguish between them.

A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new leads with improved properties. Currently, there are no published ligand-based pharmacophore models specifically developed for analogs of this compound.

Structure-Based Pharmacophore Development

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. Structure-based pharmacophore modeling utilizes the three-dimensional structure of the target protein to define these key interaction points. nih.gov This approach is particularly valuable when the crystal structure of the target protein in complex with a ligand is available, as it allows for the precise identification of the binding site's chemical environment.

In the context of this compound, the initial step would be to identify a relevant biological target. Assuming a target protein has been identified and its crystal structure resolved, a structure-based pharmacophore model can be developed. The process typically involves the following steps:

Binding Site Analysis: The binding pocket of the target protein is analyzed to identify key amino acid residues that can form hydrogen bonds, hydrophobic interactions, and ionic interactions with a potential ligand.

Feature Identification: Based on the analysis of the binding site, a set of pharmacophoric features is defined. For a compound like this compound, these features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group.

Hydrogen Bond Donor: The hydrogen of the hydroxyl group.

Aromatic Rings: The dichlorophenyl ring and the pyrimidine ring itself, which can engage in π-π stacking interactions. nih.gov

Hydrophobic Features: The chloro-substituted phenyl group.

Pharmacophore Model Generation: Specialized software is used to generate a 3D arrangement of these features with specific geometric constraints (distances, angles, and excluded volumes). This model represents the ideal spatial arrangement of functionalities for a molecule to bind effectively to the target.

The resulting pharmacophore model serves as a 3D query for searching large chemical databases to find novel compounds with the desired interaction profile.

Table 1: Illustrative Structure-Based Pharmacophore Features for a Hypothetical Target of this compound

Feature TypeLocation (Functional Group)Geometric Constraint (Illustrative)
Hydrogen Bond Acceptor (HBA)Pyrimidine Ring Nitrogen3.0 Å from a donor group in the active site
Hydrogen Bond Acceptor (HBA)Hydroxyl Oxygen2.8 Å from a donor group in the active site
Hydrogen Bond Donor (HBD)Hydroxyl Hydrogen3.1 Å from an acceptor group in the active site
Aromatic Ring (AR)Dichlorophenyl MoietyCentroid distance of 4.5 Å to an aromatic residue
Hydrophobic (HY)Chloro-substituentsWithin a 5 Å radius of a hydrophobic pocket

Virtual Screening Using Pharmacophore Models

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. eijppr.com Pharmacophore-based virtual screening is a highly effective method for rapidly filtering vast chemical databases to enrich the selection of potential hit compounds. nih.gov

The workflow for virtual screening using the pharmacophore model developed for the hypothetical target of this compound would typically proceed as follows:

Database Selection: A large, diverse chemical database (e.g., ZINC, ChEMBL, or commercial libraries) is chosen for the screening campaign.

Pharmacophore-Based Filtering: The generated pharmacophore model is used as a 3D query to search the selected database. The software identifies molecules that can adopt a conformation that matches the pharmacophoric features both in type and spatial arrangement.

Hit List Generation: Molecules that successfully match the pharmacophore model are collected into a "hit list." This initial list is significantly smaller than the original database but is enriched with compounds that have a higher probability of being active.

Further Filtering and Refinement: The hit list can be further refined using additional filters, such as drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to remove compounds with undesirable properties. biointerfaceresearch.com

Molecular Docking: The refined hit list is then subjected to molecular docking studies to predict the binding mode and estimate the binding affinity of each compound to the target protein. This step provides a more detailed understanding of the potential interactions. nih.gov

Selection of Candidates for Experimental Testing: Based on the docking scores, predicted binding modes, and other computational analyses, a final selection of the most promising candidates is made for synthesis and experimental validation.

Table 2: Illustrative Virtual Screening Cascade for a Hypothetical Target

Screening StageNumber of CompoundsCriteria
Initial Database1,000,000A commercially available chemical library
Pharmacophore Screening15,000Conformation matching the pharmacophore model
Drug-Likeness Filtering10,000Compliance with Lipinski's Rule of Five
Molecular Docking1,000Top-scoring compounds from the previous stage
Visual Inspection & Selection50Favorable binding poses and interactions

Through these computational methodologies, the chemical space around the this compound scaffold can be efficiently explored to identify novel and potentially more potent derivatives for further drug development efforts.

Preclinical and in Vitro Biological Evaluation of 2 2,4 Dichlorophenyl 5 Hydroxypyrimidine

Cell-Based Assays for Specific Biological Activities

Cell-based assays are fundamental in preclinical drug discovery, providing insights into a compound's biological effects within a cellular context. These assays are crucial for understanding the mechanism of action, potency, and selectivity of a potential therapeutic agent before advancing to more complex biological systems.

Enzyme Inhibition Assays in Cell Lysates

Enzyme inhibition assays performed in cell lysates are a primary tool to determine if a compound can modulate the activity of a specific target enzyme within a more physiologically relevant environment than a purified enzyme system. Cell lysates contain a complex mixture of proteins, cofactors, and other cellular components that can influence a compound's inhibitory potential.

The general principle involves preparing a lysate from cultured cells that endogenously express or have been engineered to overexpress the target enzyme. This lysate is then incubated with the test compound (e.g., 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine) across a range of concentrations. A substrate for the enzyme, which upon conversion generates a detectable signal (colorimetric, fluorescent, or luminescent), is added to initiate the reaction. The rate of product formation is measured over time. A reduction in signal in the presence of the compound indicates enzyme inhibition. The results are typically used to calculate an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Illustrative Data Table for Enzyme Inhibition Assay

The following table is a hypothetical representation of results from an enzyme inhibition assay in cell lysates for a generic kinase target.

CompoundTarget EnzymeCell LineIC50 (nM)
This compound Kinase XHEK293Data not available
Example Inhibitor AKinase XHEK29375
Example Inhibitor BKinase XHEK293150

Reporter Gene Assays for Receptor Activation

Reporter gene assays are versatile tools used to investigate the functional consequences of a compound binding to a cellular receptor, often a G-protein coupled receptor (GPCR) or a nuclear receptor. These assays measure the transcriptional activation of a specific signaling pathway.

In this system, cells are engineered to contain a "reporter gene" construct. This construct links a promoter element that is responsive to a specific signaling pathway to a gene that produces an easily measurable protein, such as luciferase or green fluorescent protein (GFP). If a compound activates the receptor of interest, it initiates an intracellular signaling cascade that leads to the binding of transcription factors to the promoter element, driving the expression of the reporter gene. The resulting luminescent or fluorescent signal is proportional to the level of receptor activation. This type of assay is highly sensitive and can be used to screen for both agonists and antagonists of a receptor.

Cell Proliferation and Viability Assays (Mechanistic Focus)

Cell proliferation and viability assays are critical for assessing the cytotoxic or cytostatic effects of a compound on cancer or other cell types. These assays move beyond simply determining cell death to provide insights into the underlying mechanism.

Common methods include:

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT) to a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable, metabolically active cells.

ATP-Based Assays: The level of intracellular ATP is a strong indicator of cell viability, as ATP is rapidly degraded upon cell death. Assays using luciferase can detect ATP levels with high sensitivity, providing a measure of the viable cells in a culture.

DNA Synthesis Assays: Methods like BrdU (5-bromo-2'-deoxyuridine) incorporation measure the rate of new DNA synthesis, which is a hallmark of cell proliferation. Cells that are actively dividing will incorporate BrdU into their DNA, which can then be detected using a specific antibody. This allows for a direct assessment of a compound's anti-proliferative effects.

By comparing results across different assay types and time points, researchers can begin to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death).

Target Engagement Studies in Biological Systems

Target engagement studies are designed to confirm that a compound physically interacts with its intended molecular target within the complex environment of a living cell or organism. Demonstrating target engagement is a critical step in validating a compound's mechanism of action and provides confidence that its biological effects are a direct result of binding to the desired protein.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in intact cells and tissues. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, it generally increases the protein's stability and resistance to heat-induced denaturation.

In a typical CETSA experiment, intact cells are treated with the test compound. The cells are then heated to various temperatures. At higher temperatures, unbound proteins will denature and aggregate, while proteins that are stabilized by a bound ligand will remain in their soluble, native state. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound is direct evidence of target engagement.

Illustrative Data Table for CETSA

This hypothetical table shows the melting temperature (Tm) shift of a target protein upon binding to a compound, indicating engagement.

CompoundTarget ProteinCell LineTm Shift (°C)
This compound Protein YA549Data not available
Example Compound CProtein YA549+4.2
Vehicle ControlProtein YA5490

Affinity Chromatography and Pull-Down Assays

Affinity chromatography and pull-down assays are classic biochemical techniques used to identify and isolate binding partners of a specific molecule. To study target engagement of a drug candidate, the compound is typically immobilized on a solid support, such as chromatography beads.

In a pull-down experiment, this "baited" support is incubated with a cell lysate. If the compound binds to its target protein(s) within the lysate, these proteins will be captured by the immobilized compound. After washing away non-specifically bound proteins, the captured proteins are eluted from the support and identified, often using techniques like mass spectrometry. This approach can not only confirm engagement with an intended target but also help to identify potential off-target interactions, providing a broader view of the compound's selectivity profile.

Fluorescence Polarization and FRET-Based Assays

Fluorescence-based assays are instrumental in high-throughput screening (HTS) for identifying and characterizing molecular interactions. nih.gov For this compound, Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) assays serve as powerful tools to quantify its binding affinity to specific protein targets.

Fluorescence Polarization (FP): FP assays are homogeneous assays that measure the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (tracer). mdpi.com The principle lies in the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light. nih.gov When this tracer binds to a larger molecule, such as a target protein, its rotation slows significantly, resulting in a higher degree of polarization. nih.gov

In a competitive FP assay designed to evaluate this compound, the compound would be introduced to a system containing a target protein and its corresponding fluorescently labeled ligand (tracer). If this compound binds to the target protein, it displaces the tracer, which then tumbles freely in solution, causing a decrease in the measured fluorescence polarization. rsc.org This change allows for the determination of the compound's binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value. Assays can be developed for various targets, including protein-protein interactions, by using a fluorescently labeled peptide corresponding to one of the binding partners. rsc.orgnih.gov

Förster Resonance Energy Transfer (FRET): FRET is another proximity-based assay that detects molecular interactions. mdpi.com It involves two fluorophores: a donor and an acceptor. When the donor and acceptor are in close proximity (typically <10 nm), the excitation energy from the donor is transferred to the acceptor, which then emits fluorescence at its characteristic wavelength. nih.gov If the interaction between two molecules, each labeled with one of the FRET partners, is disrupted by an inhibitor, the distance between the donor and acceptor increases, leading to a decrease in FRET signal. nih.gov Time-Resolved FRET (TR-FRET) is an advanced format that uses long-lifetime lanthanide donors to reduce background fluorescence and improve assay sensitivity. mdpi.comnih.gov

For this compound, a FRET-based assay could be configured to monitor its ability to disrupt a known protein-protein or protein-nucleic acid interaction. The disruption of the complex by the compound would lead to a measurable change in the FRET ratio, providing quantitative data on its inhibitory potency.

Selectivity and Off-Target Profiling in Broad Biological Panels

Kinase Selectivity Panels

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and they are common targets for drug development. reactionbiology.com To determine the selectivity of this compound, it is screened against a broad panel of kinases. These panels can include hundreds of distinct kinases, covering a significant portion of the human kinome. reactionbiology.comeurofinsdiscovery.com Assays are typically run at a fixed concentration of the compound (e.g., 1 or 10 µM) to identify initial "hits." reactionbiology.com The activity is often measured as percent inhibition relative to a control. Follow-up dose-response studies are then performed on the initial hits to determine their IC50 values. reactionbiology.com Radiometric assays, which measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, and luminescence-based assays like ADP-Glo™, which quantify ADP production, are common formats. reactionbiology.compromega.com

Below is a representative data table illustrating the type of results obtained from a kinase selectivity screen for this compound.

Kinase TargetFamily% Inhibition at 10 µMIC50 (nM)
Target Kinase ATK98%50
CDK2/cyclin ACMGC15%>10,000
PKAAGC8%>10,000
MAPK1 (ERK2)CMGC22%8,500
VEGFR2 (KDR)TK45%1,200
SRCTK31%5,300

This table presents illustrative data to demonstrate the format of results from a kinase selectivity panel. The data are not actual experimental results for this compound.

GPCR Selectivity Panels

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant percentage of approved drugs. mdpi.com Profiling this compound against a panel of GPCRs is essential to evaluate its selectivity and identify any unintended interactions. These panels test for both agonist and antagonist activity at dozens of different receptors. euroscreenfast.comeurofinsdiscovery.com A variety of assay formats are used, including second messenger assays that measure changes in cyclic AMP (cAMP), inositol (B14025) phosphate (IP-1), or intracellular calcium levels, as well as β-arrestin recruitment assays. mdpi.comeurofinsdiscovery.com

The results help to build a comprehensive pharmacological profile of the compound, highlighting its specificity for its intended target while flagging potential cross-reactivity with other GPCRs.

GPCR TargetFamilyAssay TypeFunctional Response (% of Control)
Adrenergic α1ARhodopsin-likeCalcium Flux5% (Antagonist Mode)
Dopamine D2Rhodopsin-likecAMP-2% (Antagonist Mode)
Serotonin 5-HT2ARhodopsin-likeCalcium Flux8% (Antagonist Mode)
Cannabinoid CB1Rhodopsin-likecAMP1% (Antagonist Mode)
Muscarinic M1Rhodopsin-likeCalcium Flux11% (Antagonist Mode)

This table presents illustrative data to demonstrate the format of results from a GPCR selectivity panel. The data are not actual experimental results for this compound.

Metabolic Stability and Reactivity in In Vitro Systems (Non-Clinical Focus)

The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic properties. In vitro systems, particularly liver microsomes, are widely used to predict in vivo metabolic clearance.

Microsomal Stability and Cytochrome P450 Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. nih.gov The stability of this compound is evaluated by incubating the compound with liver microsomes (from human or other species) in the presence of the cofactor NADPH. nih.gov The concentration of the parent compound is monitored over time using methods like LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov

The CYP450 enzymes are responsible for the oxidative metabolism of a vast number of drugs. nih.govgeekymedics.com The major human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. geekymedics.com Studies on 2,4-dichlorophenol (B122985) (2,4-DCP), a structural component of the title compound, have shown that it is metabolized by human CYP3A4. nih.gov This suggests that the 2,4-dichlorophenyl moiety of this compound could also be a substrate for CYP3A4, potentially leading to hydroxylation or other oxidative transformations. Identifying the specific CYP enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

A representative data table for a microsomal stability assay is shown below.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4530.8
Rat2555.4
Mouse1877.0
Dog6222.4
Monkey5525.2

This table presents illustrative data to demonstrate the format of results from a microsomal stability assay. The data are not actual experimental results for this compound.

Plasma and Serum Stability

No studies detailing the stability of this compound in plasma or serum were identified. This type of analysis is crucial in preclinical research to determine a compound's viability as a potential therapeutic agent by assessing its persistence in biological fluids. The stability of a compound in plasma and serum affects its pharmacokinetic profile, influencing how long it remains active in the body.

Investigation of Reactive Metabolite Formation

Information regarding the potential of this compound to form reactive metabolites is not available in the public domain. The assessment of reactive metabolite formation, often through methods like glutathione (B108866) trapping assays, is a critical step in drug discovery to evaluate the potential for a compound to cause idiosyncratic adverse drug reactions. nih.goveurofinsdiscovery.com This process helps in identifying and mitigating potential safety liabilities early in the development pipeline. nih.gov

Without specific experimental data on this compound, a detailed and scientifically accurate article adhering to the requested outline cannot be constructed. Further research and publication of studies on this compound are necessary to provide the information required for a comprehensive biological evaluation.

Advanced Analytical Characterization Techniques Applied to 2 2,4 Dichlorophenyl 5 Hydroxypyrimidine

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide profound insights into the molecular architecture of 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine, moving beyond simple identification to detailed structural and interactional analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and fragmentation pathways of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the confident assignment of a unique elemental formula to the parent ion and its fragments.

In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments involve the collision-induced dissociation (CID) of this precursor ion. The resulting fragments provide a roadmap of the molecule's structure. For this compound, key fragmentation patterns would include the characteristic isotopic signature of the two chlorine atoms, followed by losses of small molecules such as hydrogen chloride (HCl), carbon monoxide (CO), and hydrogen cyanide (HCN).

Furthermore, HRMS serves as a powerful technique for real-time reaction monitoring during the synthesis of the title compound. creative-proteomics.com By analyzing small aliquots from the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product and any impurities, allowing for precise optimization of reaction conditions.

Table 1: Plausible HRMS Fragmentation Data for [M+H]⁺ of this compound
m/z (Calculated)Elemental FormulaPlausible Fragment Identity
256.9835C₁₀H₇Cl₂N₂O[M+H]⁺
228.9886C₉H₆Cl₂N₂Loss of CO
220.9467C₁₀H₆ClN₂OLoss of HCl
192.9518C₉H₅ClN₂Loss of CO and HCl
145.0063C₇H₄Cl₂Dichlorophenyl cation

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all signals and for probing the molecule's conformation in solution. nih.gov

For this compound, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would be used to correlate each proton signal directly to its attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more critical, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the pyrimidine (B1678525) protons to the carbons of the dichlorophenyl ring, confirming the connectivity between the two ring systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆
PositionAtomPredicted Chemical Shift (ppm)Key HMBC Correlations
Pyrimidine H-4/H-6¹H~8.5C-2, C-5
Phenyl H-3'¹H~7.8C-1', C-2', C-4'
Phenyl H-5'¹H~7.6C-1', C-4', C-6'
Phenyl H-6'¹H~7.5C-2', C-4'
Pyrimidine C-2¹³C~158H-4/H-6, Phenyl Protons
Pyrimidine C-4/C-6¹³C~155H-4/H-6
Pyrimidine C-5¹³C~145H-4/H-6
Phenyl C-1'¹³C~135Phenyl Protons

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. spectroscopyonline.com Their combined use allows for a more complete characterization of functional groups and intermolecular forces, such as hydrogen bonding. nih.gov

For this compound, FT-IR spectroscopy would be particularly sensitive to the polar O-H and C=O (if tautomerism occurs) stretching vibrations. A broad O-H stretching band in the 3200-3500 cm⁻¹ region would indicate the presence of intermolecular hydrogen bonding in the solid state. Raman spectroscopy, on the other hand, is highly effective for observing the vibrations of non-polar bonds. spectroscopyonline.com It would provide strong signals for the C=C and C=N stretching modes within the aromatic rings and the C-Cl stretches of the dichlorophenyl group. nih.gov Comparing the spectra of the solid sample to a solution in a non-polar solvent can reveal changes in hydrogen bonding patterns.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Frequency (cm⁻¹)AssignmentTechniqueComment
3200-3500O-H stretchFT-IRBroad band indicates hydrogen bonding
1620-1650C=N stretch (pyrimidine)Raman/FT-IRStrong in Raman
1550-1600C=C stretch (aromatic)Raman/FT-IRCharacteristic aromatic ring vibrations
1200-1250C-O stretch (hydroxyl)FT-IRStrong in FT-IR
1000-1100C-Cl stretchRamanStrong in Raman

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and quantifying related substances. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed. pensoft.net

Method development involves optimizing several parameters to achieve good resolution between the main peak and any impurities. nih.gov This includes selecting an appropriate column (e.g., a C18 column), mobile phase (commonly a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, and detection wavelength (selected based on the UV absorbance maximum of the compound). researchgate.netpharmascholars.com

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. rjptonline.org Validation demonstrates that the method is suitable for its intended purpose and includes tests for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.gov

Table 4: Typical RP-HPLC Method and Validation Parameters
ParameterTypical Condition/Specification
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 20 mM Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)< 2.0%
RobustnessUnaffected by small changes in flow rate, pH, mobile phase composition

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is invaluable for identifying and quantifying volatile byproducts and residual starting materials from its synthesis. researchgate.net The synthesis of pyrimidines can sometimes generate low molecular weight, volatile impurities that would be difficult to detect by HPLC. creative-proteomics.com

A typical GC-MS analysis involves dissolving a sample of the crude or purified product in a suitable solvent and injecting it into the GC. The components are separated based on their boiling points and polarity in a capillary column before being detected and identified by the mass spectrometer. This method is highly sensitive and specific for detecting trace amounts of volatile impurities, such as unreacted 2,4-dichloro-substituted precursors or solvent residues, ensuring the final product meets stringent purity requirements.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

The structure of this compound itself is achiral and therefore does not exist as enantiomers. However, if chiral centers were introduced into the molecule through derivatization, for instance, by substitution at a different position on the pyrimidine ring or modification of the hydroxyl group with a chiral moiety, enantiomeric separation would become critical.

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations and reduced solvent consumption. In a hypothetical scenario involving a chiral derivative of this compound, SFC would be the method of choice for resolving the enantiomers.

The separation would be achieved using a chiral stationary phase (CSP). The selection of the appropriate CSP is crucial and would typically involve screening various chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The mobile phase would consist of supercritical carbon dioxide, chosen for its low viscosity and high diffusivity, often modified with a small amount of an organic solvent like methanol or ethanol (B145695) to improve analyte solubility and peak shape.

Hypothetical SFC Enantiomeric Separation Parameters:

ParameterValue
Column Chiral Stationary Phase (e.g., Amylose-based)
Mobile Phase Supercritical CO2 / Methanol (90:10, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm

This table represents a typical starting point for method development in SFC for a small organic molecule. The goal would be to achieve baseline resolution of the two enantiomeric peaks, allowing for their accurate quantification.

Thermal and Solid-State Characterization Techniques

The thermal and solid-state properties of a compound are critical for its handling, formulation, and storage. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) provide invaluable information in this regard.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC would be used to determine its melting point, heat of fusion, and to assess its purity.

A typical DSC thermogram for a pure, crystalline sample of this compound would show a single, sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the heat of fusion. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Hypothetical DSC Data for this compound:

ParameterMeasurement
Onset Melting Temperature 215 °C
Peak Melting Temperature 218 °C
Heat of Fusion (ΔHfus) 35 kJ/mol
Purity (based on van't Hoff equation) >99.5%

This data would indicate that this compound is a high-melting, crystalline solid with a high degree of purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of this compound and understanding its decomposition profile.

When subjected to TGA, the compound would be heated at a constant rate, and its mass would be continuously monitored. A TGA curve would plot the percentage of initial mass remaining against temperature. A stable compound would show a flat baseline until the onset of decomposition, at which point a sharp drop in mass would be observed. The temperature at which significant mass loss begins is a key indicator of its thermal stability. The analysis can also reveal the presence of residual solvents or water if mass loss occurs at lower temperatures.

Hypothetical TGA Data for this compound:

Temperature RangeMass Loss (%)Interpretation
25 - 250 °C < 0.1%Sample is thermally stable with no volatile components.
> 250 °C SignificantOnset of thermal decomposition.

This profile would suggest that the compound is stable up to a high temperature, making it suitable for processes that may involve heating.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity. For a solid compound like this compound, PXRD is crucial for characterizing its solid-state form.

A PXRD pattern is a fingerprint of a crystalline solid. A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of a particular crystal lattice. An amorphous sample, lacking long-range atomic order, would produce a broad halo with no sharp peaks.

Furthermore, PXRD is the primary tool for investigating polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability. A comprehensive study would involve analyzing samples of this compound prepared under various crystallization conditions to identify any potential polymorphic forms.

Hypothetical PXRD Peak List for a Crystalline Form of this compound:

Diffraction Angle (2θ)Relative Intensity (%)
8.545
12.3100
15.870
20.185
24.760

The presence of a consistent and sharp diffraction pattern would confirm the crystalline nature of the material. Discovery of a different, reproducible pattern under different crystallization conditions would indicate the existence of a new polymorph.

Future Directions and Translational Research Potential for 2 2,4 Dichlorophenyl 5 Hydroxypyrimidine

Development of Novel Synthetic Routes and Process Chemistry Optimization

While specific synthetic routes for 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine are not extensively detailed in publicly available literature, plausible synthetic strategies can be devised based on established pyrimidine (B1678525) synthesis methodologies. A common approach involves the condensation of a three-carbon compound with a reagent containing an amide structure, such as urea or thiourea, under alkaline conditions. googleapis.com A potential pathway could start from 2-chloro-5-hydroxypyrimidine, which undergoes a Williamson reaction with a protected 2,4-dichlorophenol (B122985), followed by deprotection to yield the target compound. tandfonline.com

Future efforts in process chemistry should focus on optimizing this and other potential routes to ensure high yield, purity, and cost-effectiveness, which are critical for industrial-scale production. google.com Optimization would involve a systematic evaluation of reaction conditions, solvents, catalysts, and purification methods.

Key Optimization Parameters for Synthesis:

ParameterObjectivePotential Methods
Reaction Conditions Improve reaction kinetics and yieldTemperature screening, pressure adjustments, microwave-assisted synthesis. google.com
Catalyst Selection Enhance reaction efficiency and selectivityScreening of various catalysts (e.g., palladium-based for cross-coupling reactions).
Solvent System Improve solubility of reactants and facilitate product isolationUse of green solvents, biphasic systems for easier separation.
Purification Achieve high purity of the final compoundCrystallization studies, development of chromatographic methods with reduced solvent usage.
Scalability Ensure consistent results at larger scalesFlow chemistry, robust process control, and safety assessments.

Developing novel and scalable synthetic routes will be essential for producing the quantities of this compound needed for extensive biological evaluation and preclinical studies. googleapis.com

Exploration of Additional Biological Targets and Mechanisms

The pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. googleapis.com Derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. google.comjustia.com The 2,4-dichlorophenyl moiety is also a common feature in biologically active molecules, with one study noting its presence in a pyrimidine derivative with good antitubercular activity against Mycobacterium tuberculosis. google.com

Given this background, this compound warrants broad screening against various biological targets to uncover its full therapeutic potential.

Potential Biological Targets for Investigation:

Protein Kinases: The pyrimidine ring is a key component of many FDA-approved kinase inhibitors. google.com The compound should be screened against a wide panel of kinases, such as Janus kinases (JAK), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer and inflammatory diseases. patsnap.comgoogle.com

CYP51: Some 2-phenylpyrimidine (B3000279) derivatives have shown potential as antifungal agents by targeting the CYP51 enzyme.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): As an analogue of natural pyrimidines, the compound could potentially interact with enzymes involved in pyrimidine metabolism.

Microtubule Dynamics: Certain pyrimidine derivatives have been found to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.

Identifying the specific biological targets and elucidating the mechanism of action will be crucial for understanding the compound's therapeutic potential and for guiding further optimization efforts.

Design and Synthesis of Advanced this compound Analogs with Enhanced Specificity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, revealing how modifications to a chemical structure affect its biological activity. google.com For this compound, a systematic analoging program could be initiated to enhance its potency and selectivity for identified biological targets. This involves strategically modifying different parts of the molecule.

Strategies for Analog Design:

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems (e.g., pyrazole, imidazole) while retaining key pharmacophoric features could lead to novel compounds with improved properties.

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered. This includes changing the position of the chlorine atoms or replacing them with other halogens (e.g., fluorine, bromine) or small alkyl groups to probe the binding pocket of the target protein.

Derivatization of the Hydroxyl Group: The 5-hydroxy group can be converted to ethers or esters to modulate the compound's solubility, metabolic stability, and ability to form hydrogen bonds.

Substitution at Other Positions: Introducing small substituents at the 4- and 6-positions of the pyrimidine ring can influence the molecule's conformation and interaction with its target.

The following table illustrates potential modifications and their rationale:

Modification SiteProposed ChangeRationale
2-Phenyl Ring Replace 2,4-dichloro with 3,4-dichloro or 4-fluoroTo explore the effect of halogen positioning on binding affinity and selectivity.
5-Position Convert -OH to -OCH₃ or -OCOCH₃To improve metabolic stability and membrane permeability.
4-Position Introduce a small amine or alkyl groupTo add a new vector for interaction with the target protein and enhance potency.

Through iterative cycles of design, synthesis, and biological testing, advanced analogs with superior "drug-like" properties can be developed. google.com

Potential for Lead Optimization and Preclinical Development (excluding clinical trial focus)

A compound that demonstrates promising activity and selectivity against a specific biological target is considered a "lead compound." The process of lead optimization aims to refine the properties of this lead to make it a suitable candidate for preclinical development. For this compound or one of its optimized analogs, this would involve a series of in vitro and in vivo studies.

Key Stages of Preclinical Development:

In Vitro ADMET Profiling: This stage assesses the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

Solubility and Permeability: Determining the compound's ability to dissolve in physiological fluids and cross biological membranes.

Metabolic Stability: Evaluating the compound's stability in the presence of liver microsomes to predict its half-life in the body.

CYP450 Inhibition: Testing for inhibition of major cytochrome P450 enzymes to assess the potential for drug-drug interactions. googleapis.com

In Vitro Toxicity: Screening for cytotoxicity in various cell lines to identify potential safety issues early on.

In Vivo Pharmacokinetics (PK): These studies are conducted in animal models (e.g., mice, rats) to understand how the compound behaves in a living organism. Key parameters measured include bioavailability, plasma concentration over time, and clearance rate.

In Vivo Efficacy Studies: Once a compound shows a favorable ADMET and PK profile, its therapeutic efficacy is tested in animal models of the target disease (e.g., tumor xenograft models for cancer). googleapis.com

Successful lead optimization and preclinical development are critical steps in translating a promising compound from the laboratory to a potential therapeutic agent.

Intellectual Property and Patent Landscape Analysis Related to this compound and its Derivatives

The intellectual property (IP) landscape for pyrimidine derivatives is highly active, with numerous patents filed for compounds with therapeutic potential, particularly in oncology. A significant number of patents have been published for pyrimidine-based anticancer agents, indicating that this is a competitive and innovative field.

A thorough patent landscape analysis for this compound and its close analogs would be essential to:

Establish Freedom to Operate: Determine if the research, development, and potential commercialization of the compound would infringe on existing patents.

Identify White Space: Find areas where new and inventive derivatives could be patented.

Inform Research Strategy: Gain insights into the strategies of competitors and identify potential collaborators.

Patents in this area often claim novel compositions of matter, methods of synthesis, and methods of use for treating specific diseases. google.com For instance, patents have been granted for pyrimidine derivatives as kinase inhibitors for treating cancer and inflammatory diseases. google.com While a specific patent for this compound may not exist, the novelty of its derivatives would need to be carefully evaluated against the existing patent literature. Securing patent protection is a crucial step in the commercial development of any new therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the accuracy of predictions. These technologies can be applied at every stage of research on this compound.

Applications of AI and ML in Pyrimidine Research:

Research StageAI/ML ApplicationPotential Impact
Synthesis Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes.Reduces the time and resources spent on developing synthetic pathways.
Target Identification Predictive Modeling: ML models trained on large biological datasets can predict potential protein targets for the compound.Narrows down the scope of experimental screening, focusing on the most probable targets.
Analog Design Generative AI: Generative models can design novel pyrimidine analogs with desired properties (e.g., high potency, low toxicity).Accelerates the design of optimized lead compounds.
ADMET Prediction QSAR and Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models can predict the ADMET properties of virtual compounds before they are synthesized.Reduces the failure rate of compounds in later stages of development by flagging potential liabilities early.

By integrating AI and ML, researchers can adopt a more data-driven approach, making the discovery and development process for new pyrimidine-based therapeutics more efficient and cost-effective. google.com

Q & A

Q. What are the standard synthetic routes for 2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine, and what reagents are critical for its preparation?

The synthesis typically involves condensation reactions between substituted phenyl precursors and pyrimidine intermediates. Key reagents include chlorinated phenyl derivatives (e.g., 2,4-dichlorophenylboronic acid) and hydroxyl-containing pyrimidine precursors. Reaction optimization often requires bases (e.g., NaOH) and polar aprotic solvents (e.g., DMF) to stabilize intermediates. Temperature control (60–100°C) and stepwise purification via column chromatography are essential to achieve yields >80% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of chlorine substituents on the phenyl ring and the hydroxyl group on the pyrimidine. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns consistent with chlorine atoms. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the known biological or pharmacological activities of structurally related pyrimidine derivatives?

Analogous compounds, such as 4-Chloro-2-(4-chlorophenyl)pyrano[4,3-d]pyrimidine, exhibit antimicrobial and anticancer activities. These derivatives often target enzymes like dihydrofolate reductase (DHFR) or kinases. For example, dihydropyrimidinones show calcium channel modulation and antitumor properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts often arise from incomplete chlorination or hydroxyl group oxidation. Strategies include:

  • Solvent selection : Using anhydrous DMF minimizes hydrolysis of intermediates.
  • Catalyst use : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions for phenyl group attachment.
  • Temperature gradients : Gradual heating (e.g., 50°C → 110°C) reduces thermal degradation. Yield improvements (>90%) are achievable via Design of Experiments (DoE) to model interactions between variables .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria in the pyrimidine ring) or solvent effects. Methods include:

  • Variable-temperature NMR : Identifies dynamic equilibria by observing peak splitting at low temperatures.
  • DFT calculations : Predicts theoretical chemical shifts for comparison with experimental data.
  • X-ray crystallography : Resolves ambiguity by providing definitive bond lengths and angles, as seen in analogous pyrimidine structures .

Q. What experimental strategies are recommended to investigate structure-activity relationships (SAR) for modifying this compound?

  • Substituent variation : Replace chlorine atoms with fluorine or methyl groups to assess electronic and steric effects on target binding.
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., the hydroxyl group’s role in hydrogen bonding).
  • Biological assays : Test analogs against panels of cancer cell lines (e.g., NCI-60) or microbial strains to correlate structural changes with activity .

Q. How can researchers identify and validate biological targets for this compound?

  • Computational docking : Screen against protein databases (e.g., PDB) to predict binding to kinases or DHFR.
  • Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates, followed by LC-MS/MS identification.
  • Kinetic studies : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates (e.g., Z-LYTE assay for kinase activity) .

Methodological Notes

  • Data contradiction analysis : Cross-validate spectral results with computational models and crystallographic data to resolve ambiguities .
  • Advanced synthesis : Consider flow chemistry for scalable production, reducing reaction times and improving reproducibility .
  • Biological testing : Include positive controls (e.g., 5-fluorouracil for anticancer assays) and validate findings across multiple cell models .

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